Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)-
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Overview
Description
Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)- is a chemical compound with the molecular formula C15H15NO2S It is known for its unique structure, which includes a benzenecarbothioamide core substituted with methoxy and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxy-4-(phenylmethoxy)benzaldehyde with thioamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)- may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The methoxy and phenylmethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-: Similar structure but lacks the thioamide group.
4-(Benzyloxy)-3-methoxybenzaldehyde: Another related compound with a similar aromatic core.
Uniqueness
Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)- is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable subject of study in various research fields.
Properties
CAS No. |
60758-98-7 |
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Molecular Formula |
C15H15NO2S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
3-methoxy-4-phenylmethoxybenzenecarbothioamide |
InChI |
InChI=1S/C15H15NO2S/c1-17-14-9-12(15(16)19)7-8-13(14)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,16,19) |
InChI Key |
LIAKCEUIKFTFNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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